molecular formula C21H30O3 B12064867 3beta-Aecetoxy-4-androsten-17-on

3beta-Aecetoxy-4-androsten-17-on

Cat. No.: B12064867
M. Wt: 330.5 g/mol
InChI Key: OJXGRUAWXGFZAO-UHFFFAOYSA-N
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Description

3beta-Aecetoxy-4-androsten-17-on, also known as 3β-acetoxy-4-androsten-17-one, is a steroid hormone with weak androgenic activity. It is a metabolite of testosterone and dihydrotestosterone (DHT). This compound is naturally produced by the enzyme 5α-reductase from the adrenal hormone dehydroepiandrosterone (DHEA) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta-Aecetoxy-4-androsten-17-on can be achieved through various synthetic routes. One common method involves the interaction of ethylene glycol with 3β-acetoxy-15β, 16β-methylene-5-androsten-17-one, followed by oxidation and stereoselective reduction . The oxidation process typically uses CrO3-C5H5N as the oxidant, while the reduction process employs Li[Al(OC(CH3)3)3H] as the reductive agent .

Industrial Production Methods

Industrial production of this compound often involves the biosynthetic transformation of phytosterols by Mycobacterium strains. This method is efficient and yields high quantities of the desired compound .

Chemical Reactions Analysis

Types of Reactions

3beta-Aecetoxy-4-androsten-17-on undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 3β-acetoxy-17, 17-ethylendioxy-15β, 16β-methylene-5-androsten-7β-ol and other derivatives .

Mechanism of Action

The mechanism of action of 3beta-Aecetoxy-4-androsten-17-on involves its conversion to active metabolites that interact with androgen receptors. These interactions modulate the expression of target genes involved in various physiological processes . The compound also inhibits the enzyme testosterone 5α-reductase, reducing the conversion of testosterone to DHT .

Comparison with Similar Compounds

Similar Compounds

    Androstenol: A steroidal pheromone with similar structural features.

    Androstenone: Another steroidal pheromone with a similar backbone structure.

Uniqueness

3beta-Aecetoxy-4-androsten-17-on is unique due to its specific acetoxy group at the 3β position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(10,13-dimethyl-17-oxo-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate

InChI

InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h12,15-18H,4-11H2,1-3H3

InChI Key

OJXGRUAWXGFZAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CCC2=C1)CCC4=O)C)C

Origin of Product

United States

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